molecular formula C20H14FN5O3 B10893066 N-(4-fluorobenzyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-fluorobenzyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10893066
M. Wt: 391.4 g/mol
InChI Key: QSOTZVSNZAGUJD-UHFFFAOYSA-N
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Description

N~3~-(4-FLUOROBENZYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-FLUOROBENZYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-aminopyrazole with an appropriate aldehyde to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-FLUOROBENZYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitrophenyl group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups in place of the fluorobenzyl group.

Scientific Research Applications

N~3~-(4-FLUOROBENZYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(4-FLUOROBENZYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridines: Similar core structure but different substituents.

    Pyrazolo[3,4-b]pyridines: Different arrangement of the pyrazole and pyridine rings.

    Pyrazolo[1,5-a]quinazolines: Larger fused ring system with potential for different biological activities.

Uniqueness

N~3~-(4-FLUOROBENZYL)-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the specific combination of fluorobenzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H14FN5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H14FN5O3/c21-15-6-4-13(5-7-15)11-23-20(27)17-12-24-25-18(8-9-22-19(17)25)14-2-1-3-16(10-14)26(28)29/h1-10,12H,11H2,(H,23,27)

InChI Key

QSOTZVSNZAGUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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